molecular formula C18H17N3O6 B11464962 8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one

8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one

Cat. No.: B11464962
M. Wt: 371.3 g/mol
InChI Key: NSQKFLDFACNKPV-UHFFFAOYSA-N
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Description

8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, which is known for its biological activity, and a pyrazolopyridine core, which is often explored for its potential therapeutic applications.

Preparation Methods

The synthesis of 8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one typically involves multiple steps, including the formation of the benzodioxole and pyrazolopyridine moieties. The synthetic route may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with methoxy groups under specific conditions to form the benzodioxole ring.

    Formation of Pyrazolopyridine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine structure.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyridine core using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .

Scientific Research Applications

8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one include:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-methyl-11-oxa-2,5,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one

InChI

InChI=1S/C18H17N3O6/c1-21-5-9-14(20-21)12(13-10(19-9)6-25-18(13)22)8-4-11-16(27-7-26-11)17(24-3)15(8)23-2/h4-5,12,19H,6-7H2,1-3H3

InChI Key

NSQKFLDFACNKPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(C3=C(N2)COC3=O)C4=CC5=C(C(=C4OC)OC)OCO5

Origin of Product

United States

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